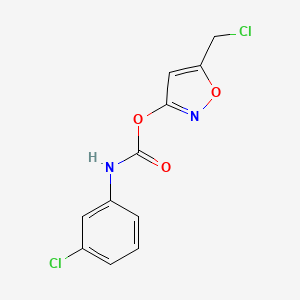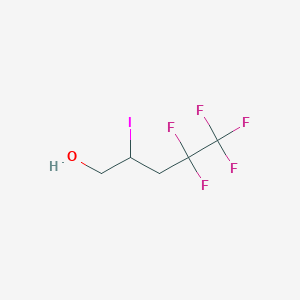
2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is a chemical compound with the CAS Number: 757-06-2 . It has a molecular weight of 304 and its IUPAC name is 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol . The compound is typically stored at 2-8°C and has a density of 2.03 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6F5IO/c6-4(7,5(8,9)10)1-3(11)2-12/h3,12H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid with a density of 2.03 . It has a flash point of 81/13.5mm .Wissenschaftliche Forschungsanwendungen
Radical Terpolymerization : The iodine transfer terpolymerization of monomers bearing SF5 groups with fluorinated olefins, such as 1,1-difluoroethylene and hexafluoropropylene, demonstrates the unique reactivity of such fluorinated compounds. They do not homopolymerize conventionally but co- and terpolymerize effectively, resulting in fluorinated terpolymers with various molecular weights (Boyer et al., 2008).
Use in Radical Polymerization : Iodocompounds, including fluorinated iodocompounds, are effective transfer agents in radical polymerization. Their ability to transfer the iodine atom to growing macromolecular chains has led to developments in iodine transfer polymerization (ITP) and reverse iodine transfer polymerization (RITP), which are used with a range of vinyl monomers (David et al., 2006).
Formation of Oxygen-Containing Compounds : Research on the electrophilic oxygenation of pentafluorophenyl iodo compounds with iodine in various valencies, using XeF2–H2O in HF, has led to the synthesis of new organoiodine(V) compounds, such as isomeric oxopentafluorocyclohexadien-1-yliodine tetrafluorides (Frohn & Bardin, 2006).
Chemistry of Polyvalent Iodine : The chemistry of polyvalent iodine organic compounds has seen significant development, with iodine(III) and iodine(V) derivatives being used in various oxidative transformations of complex organic molecules. This includes the development of polymer-supported and recyclable polyvalent iodine reagents and their catalytic applications (Zhdankin & Stang, 2008).
Conversion of Fluorophores to Phosphorophores : The conversion of fluorophores to phosphorophores using iodination/metalation procedures has shown significant results, particularly in the creation of gold(III) complexes that display room-temperature phosphorescence and substantial quantum yield for singlet oxygen formation (Soll et al., 2016).
Hydrogen Bonding in Hypervalent Iodine Reagents : Research on hexafluoroisopropanol (HFIP) has shown its role in enhancing the oxidative strength of hypervalent iodine reagents, altering synthetic reactivity. This is attributed to strong hydrogen bonding between the solvent and oxidizing reagent (Colomer et al., 2016).
Synthesis of Anti-Breast Cancer Agents : A study on the preparation of 4,4,5,5,5-pentafluoropentan-1-thiol, a significant chain in anti-breast cancer agents, demonstrates the radical addition of perfluoroethyl iodide to propargyl alcohol and subsequent conversion processes, highlighting the compound's potential in medical research (Li et al., 1994).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P280, P261, and P271 , which advise wearing protective gloves/clothing, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area.
Wirkmechanismus
Mode of Action
The compound is typically activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol to make 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol (FVS) . This suggests that the compound can undergo nucleophilic substitution reactions, enabling it to interact with its targets.
Eigenschaften
IUPAC Name |
4,4,5,5,5-pentafluoro-2-iodopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5IO/c6-4(7,5(8,9)10)1-3(11)2-12/h3,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYFWRNMQLCCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757-06-2 |
Source


|
| Record name | 2-Iodo-4,4,5,5,5-pentafluoropent-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
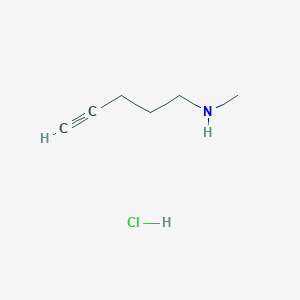

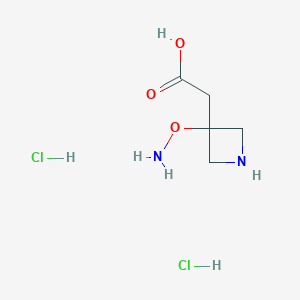
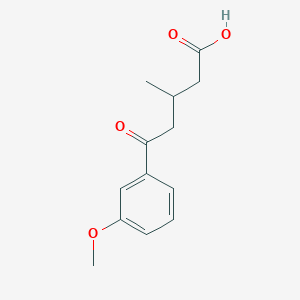
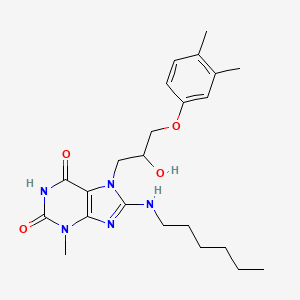
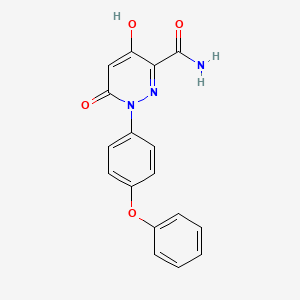
![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2993495.png)

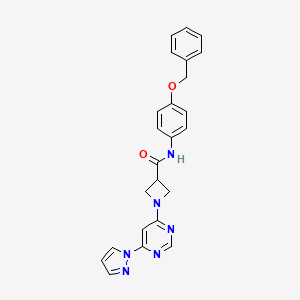
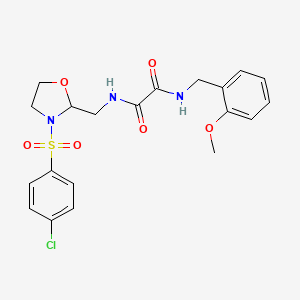
![2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2993503.png)
![N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2993504.png)
![(E)-4-(Dimethylamino)-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2993505.png)
